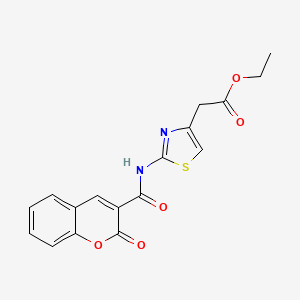

ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole ring linked to a chromene-2-one carboxamide moiety and an ethyl acetate group.

Properties

IUPAC Name |

ethyl 2-[2-[(2-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-23-14(20)8-11-9-25-17(18-11)19-15(21)12-7-10-5-3-4-6-13(10)24-16(12)22/h3-7,9H,2,8H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUIJYCDYFNQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with thiazole derivatives under specific conditions. One common method involves the use of hydrazine hydrate to form intermediate hydrazides, which are then reacted with thiazole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate involves multi-step processes, often leveraging condensation reactions and heterocyclic chemistry. Key steps include:

-

Coumarin Derivative Formation : The 2H-chromene-3-carboxamide moiety is typically derived from coumarin precursors. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with amines or hydrazine derivatives to form amides or hydrazides, which serve as intermediates .

-

Thiazole Ring Construction : Thiazole rings are commonly synthesized via condensation reactions involving aldehydes, thiosemicarbazides, or hydrazones. For instance, 3-acetyl-6-methyl-2H-chromen-2-one reacts with thiosemicarbazide under ultrasonic irradiation to form thiazole derivatives .

-

Esterification : The ethyl acetate group is introduced through esterification, often via nucleophilic substitution or acid-catalyzed reactions .

2.1. Formation of the Coumarin-Amide Linkage

The 2-oxo-2H-chromene-3-carboxamide group is synthesized by converting the carboxylate ester to an amide. This involves:

-

Hydrolysis of the Ester : Ethyl 2-oxo-2H-chromene-3-carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid.

-

Amide Formation : The acid reacts with an amine (e.g., hydrazine derivative) in the presence of coupling agents like DCC or EDC to form the carboxamide .

2.3. Esterification of the Acetate Group

The ethyl acetate group is introduced through esterification. For example, the thiazole derivative may undergo esterification via:

-

Nucleophilic Acyl Substitution : The carboxylic acid group reacts with ethanol in the presence of acid catalysts (e.g., H₂SO₄) .

Reaction Conditions and Yields

4.1. IR Spectroscopy

-

2-Oxo-2H-chromene-3-carboxamide :

-

Thiazole Ring :

4.2. NMR Data

-

Coumarin Core :

-

Thiazole Ring :

4.3. Mass Spectrometry

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromene core integrated with a thiazole ring, contributing to its diverse chemical properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Coupling with Chromene Carboxamide : The thiazole derivative is coupled with a chromene carboxamide precursor using coupling reagents like EDCI in the presence of a base.

Biological Activities

Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate has shown significant biological activities in various studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 6.25 | K. pneumoniae, P. aeruginosa |

| Similar Derivative | 32 | E. coli, F. oxysporum |

These findings suggest that the compound could be developed into new antimicrobial agents.

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory and anticancer effects. In vitro studies have shown that it can inhibit specific pathways involved in inflammation and cancer cell proliferation, making it a candidate for therapeutic development in these areas.

Case Studies

Several case studies highlight the compound's potential applications:

- Antimicrobial Evaluation : A study published in ACS Omega reported the synthesis and evaluation of various derivatives, including this compound, demonstrating significant antimicrobial activity against resistant bacterial strains .

- Anti-inflammatory Research : Research conducted on similar compounds indicated their potential to inhibit inflammatory cytokines in cell cultures, suggesting that derivatives could be developed for treating inflammatory diseases .

- Cancer Therapeutics : Another study highlighted the anticancer potential of related chromene-thiazole compounds, showing inhibition of tumor growth in animal models .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to biological targets, leading to various biological effects. These interactions can result in the inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure combines a thiazole ring with a chromene carboxamide, distinguishing it from other analogs. Below is a comparison with structurally related molecules:

Table 1: Structural and Functional Comparison

Notes:

- Antiviral Activity : Compound 2 (benzisothiazolone analog) exhibits robust antiviral activity, suggesting that the chromene carboxamide in the target compound may offer similar or distinct bioactivity depending on substituent interactions .

- Solubility and pKa : Predicted pKa values (~7–8) indicate moderate solubility in physiological conditions, comparable to the thioureido derivative (pKa 7.14) .

Biological Activity

Ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that integrates a chromene core with a thiazole ring. This unique structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features several notable structural elements:

- Chromene Core : A bicyclic structure that is prevalent in many natural products and synthetic compounds.

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen, which is known for its biological activities.

- Carboxamide Group : This functional group enhances the compound's reactivity and potential interactions with biological targets.

Biological Activities

Research has highlighted various biological activities associated with this compound, including:

1. Anticancer Properties

- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole rings have shown IC50 values in the low micromolar range against tumor cells, suggesting potent anticancer activity .

- A specific study reported that thiazole-containing compounds could inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth .

2. Antimicrobial Activity

- Compounds with similar chromene-thiazole structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

3. Antioxidant Effects

- The chromene moiety is associated with antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways, influencing cell growth and survival.

Case Study 1: Anticancer Activity

A study investigated the effects of thiazole derivatives on colorectal cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through caspase activation. The presence of the thiazole ring was essential for this activity, highlighting its role in enhancing anticancer effects .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a marked reduction in bacterial growth, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential. The study emphasized the importance of the chromene-thiazole structure in achieving these effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl 2-(2-(2-oxo-2H-chromene-3-carboxamido)thiazol-4-yl)acetate and analogous thiazole-coumarin hybrids?

- Methodology :

- Step 1 : React 2-aminothiazol-4(5H)-one derivatives (0.1 mol) with 3-formylcoumarin precursors (0.11 mol) in acetic acid under reflux (3–5 hours) using sodium acetate as a catalyst.

- Step 2 : Isolate the product via filtration, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallize from DMF/acetic acid for purity .

- Alternative routes : Thiazole intermediates can be functionalized via sulfanyl or carboxamido linkages using thiourea or carbodiimide coupling agents (e.g., for sulfanyl derivatives, see ).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Characterization workflow :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

- NMR : Use ¹H-NMR (DMSO-d₆) to resolve thiazole protons (δ 6.8–7.5 ppm) and coumarin aromatic signals (δ 7.2–8.3 ppm). ¹³C-NMR identifies carbonyl carbons (C=O, ~165–175 ppm) .

- X-ray crystallography : Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, β = 100.72° confirm molecular geometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for thiazole-coumarin hybrids, and what factors contribute to side reactions?

- Key variables :

- Catalyst choice : Sodium acetate vs. triethylamine for pH control during cyclization .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent drying.

- Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediate formation. Side products (e.g., over-oxidized thiazoles) are minimized by inert atmospheres .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Case study : If in-silico models predict strong antimicrobial activity but in vitro assays show weak inhibition:

- Step 1 : Verify compound purity via HPLC (>95%).

- Step 2 : Reassess computational parameters (e.g., docking score cutoffs, solvent-accessible surface area in molecular dynamics).

- Step 3 : Test structural analogs (e.g., replacing the ethyl ester with methyl or benzyl groups) to refine structure-activity relationships (SAR) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Framework :

- Laboratory studies : Assess hydrolysis rates (pH 4–9 buffers, 25–50°C) and photodegradation under UV-Vis light.

- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (daphnia reproduction) to evaluate aquatic toxicity .

- Field simulations : Model soil adsorption coefficients (Koc) using HPLC-derived log P values.

Q. How can computational chemistry aid in predicting the compound’s metabolic pathways?

- Protocol :

- Software : Use Schrödinger’s Metabolizer or GLORYx for phase I/II metabolism predictions.

- Key targets : Cytochrome P450 isoforms (CYP3A4, CYP2D6) likely oxidize the coumarin ring.

- Validation : Compare predicted metabolites (e.g., hydroxylated thiazole derivatives) with LC-MS/MS data from hepatic microsome assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.